BenchChemオンラインストアへようこそ!

2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

BRD4 BD2 inhibitor BROMOscan epigenetic probe

This 2-bromo-substituted trimethoxybenzamide is a critical chemical probe for discerning BRD4-BD2-mediated phenotypes, with a Kd of 0.300 nM and ~11-fold selectivity over BD1. Its structural divergence from pan-BET inhibitors like JQ1 makes it non-interchangeable for BD2-isoform studies. Procurement of this specific compound, rather than its unbrominated analog, ensures reproducible, high-stringency results in biochemical and cell-based assays. Its favorable physicochemical profile (LogP 1.56) minimizes aggregation risk in HTS campaigns.

Molecular Formula C20H19BrN4O6S
Molecular Weight 523.4 g/mol
Cat. No. B5742641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Molecular FormulaC20H19BrN4O6S
Molecular Weight523.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Br)OC)OC
InChIInChI=1S/C20H19BrN4O6S/c1-29-15-11-14(16(21)18(31-3)17(15)30-2)19(26)24-12-5-7-13(8-6-12)32(27,28)25-20-22-9-4-10-23-20/h4-11H,1-3H3,(H,24,26)(H,22,23,25)
InChIKeyUNIMAABQROONKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide – Compound Identity, BRD4 Bromodomain Target Class, and Procurement Baseline


2-Bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CAS 307540-34-7; molecular formula C₂₀H₁₉BrN₄O₆S; MW 523.37) is a synthetic small-molecule bromodomain inhibitor belonging to the trimethoxy-ring benzamide class that targets the second bromodomain (BD2) of BRD4 [1]. The compound is commercially available as a screening compound from ChemBridge (catalog SC-6138031) and as an AldrichCPR custom product from Sigma-Aldrich (catalog R109975) [2]. Its core scaffold—a 3,4,5-trimethoxybenzamide linked via a sulfonamide bridge to a 2-aminopyrimidine tail—is shared with a series of BRD4 BD1 inhibitors reported in the primary literature, but the 2-bromo substituent on the trimethoxyphenyl ring represents a key structural divergence that profoundly alters bromodomain selectivity [3].

Why Generic Substitution Fails for 2-Bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide in BRD4-Targeted Research


Within the BRD4 bromodomain inhibitor landscape, interchangeability between in-class compounds is precluded by profound selectivity differences between the two tandem bromodomains (BD1 and BD2). Pan-BET inhibitors such as JQ1 and I-BET762 exhibit roughly equipotent binding to BD1 and BD2 [1], while BD2-selective chemotypes—including the trimethoxy-ring benzamide series—show marked domain preference that is exquisitely sensitive to substituent identity [2]. The 2-bromo substitution on the trimethoxyphenyl ring of the target compound is not a conservative modification; it shifts the selectivity profile from BD1-preferring (as observed for the unbrominated DC-BD series) to BD2-selective at sub-nanomolar potency [3][4]. Substituting a close analog lacking the 2-bromo, or a pan-BET inhibitor with equivalent BD1/BD2 affinity, would fundamentally alter the pharmacological phenotype being studied—rendering experimental results non-comparable and procurement decisions high-risk without explicit comparative data.

Product-Specific Quantitative Evidence Guide: 2-Bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Differentiation Data


BRD4 BD2 Binding Affinity: Sub-Nanomolar Kd by BROMOscan Versus Pan-BET and BD2-Selective Comparators

The target compound binds to human BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM as measured by the BROMOscan competition assay, representing sub-nanomolar affinity [1]. In contrast, the widely used pan-BET inhibitor JQ1 exhibits a Kd of approximately 50–90 nM for BRD4 BD2, and the clinical-stage BD2-selective inhibitor apabetalone (RVX-208) exhibits a Kd of approximately 140 nM for BRD4 BD2 [2][3]. This corresponds to an approximately 167–300-fold greater binding affinity for the target compound relative to JQ1 and approximately 467-fold greater affinity relative to apabetalone, when measured under comparable BROMOscan conditions.

BRD4 BD2 inhibitor BROMOscan epigenetic probe bromodomain selectivity

BRD4 BD2-over-BD1 Selectivity Ratio: Quantitative Domain Preference Versus Pan-BET Inhibitors

Within the same BROMOscan/DiscoverX assay platform, the target compound exhibits a Kd of 0.300 nM at BRD4 BD2 and 3.40 nM at BRD4 BD1, yielding a BD2/BD1 selectivity ratio of approximately 11.3-fold [1]. In comparison, the pan-BET inhibitor JQ1 displays near-equivalent affinity for BD1 and BD2 (selectivity ratio ~1), while the BD1-preferring trimethoxy-ring inhibitor DC-BD-03 (reported in the primary literature) shows an IC₅₀ of 2.01 μM at BRD4 BD1 by AlphaScreen with negligible BD2 activity [2]. This places the target compound in a distinct selectivity quadrant: high-potency BD2-preferring, in contrast to both pan-BET and BD1-preferring chemotypes within the same scaffold class.

BD2 selectivity bromodomain domain selectivity BRD4 BD1 vs BD2 BROMOscan profiling

Intra-BET Family Selectivity: BRD4 BD2 Versus BRD3 Bromodomains

The target compound displays pronounced selectivity for BRD4 BD2 over BRD3 bromodomains. In TR-FRET competition assays, the compound exhibits an IC₅₀ of 50.1 μM (5.01 × 10⁴ nM) against both BRD3 BD1 and BRD3 BD2 [1]. Compared with its BRD4 BD2 Kd of 0.300 nM, this represents a selectivity window exceeding 100,000-fold for BRD4 BD2 over BRD3 BD1/BD2. This intra-BET family discrimination contrasts with pan-BET inhibitors such as JQ1, which typically show less than 10-fold selectivity among BRD2, BRD3, and BRD4 bromodomains [2].

BET family selectivity BRD3 vs BRD4 bromodomain selectivity profiling TR-FRET

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to Class-Level BRD4 Inhibitors

The compound possesses a calculated LogP of 1.56 and topological polar surface area (tPSA) of 128.7 Ų . This places it in a favorable physicochemical space relative to major BRD4 inhibitor classes: JQ1 has a LogP of approximately 3.2 and tPSA of ~86 Ų [1], while the clinical-stage BD2 inhibitor apabetalone has a LogP of approximately 3.5. The lower LogP of the target compound predicts improved aqueous solubility and reduced non-specific protein binding compared to more lipophilic BET inhibitors, while the higher tPSA relative to JQ1 may contribute to reduced passive membrane permeability—a property profile that is chemically differentiable and relevant for in vitro assay design.

LogP tPSA drug-likeness physicochemical properties oral bioavailability prediction

2-Bromo Substituent as a Structural Determinant of BD2 Selectivity: SAR Inference from Trimethoxy-Ring Inhibitor Class

The trimethoxy-ring BRD4 inhibitor series reported by Chen et al. (2017) established that the conserved 3,4,5-trimethoxybenzamide core targets BRD4 BD1, with IC₅₀ values in the low micromolar range (e.g., DC-BD-03 IC₅₀ = 2.01 μM at BD1) [1]. The crystal structure of DC-BD-29 bound to BRD4 BD1 (PDB 5H21) revealed that the trimethoxy ring occupies the acetyl-lysine binding pocket [2]. The target compound differs by the presence of a 2-bromo substituent on the trimethoxyphenyl ring—a modification absent in all DC-BD series compounds. This single-atom substitution is the only structural feature that can account for the complete inversion of domain selectivity from BD1 (low μM, observed in the unbrominated DC-BD series) to BD2 (sub-nM, observed for the target compound), as the sulfonamide-pyrimidine tail region is identical between the target and several DC-BD analogs. This class-level SAR inference identifies the 2-bromo as the critical pharmacophoric element for BD2 potency and selectivity.

structure-activity relationship halogen bonding 2-bromo substituent BD2 selectivity determinant

Best Research and Industrial Application Scenarios for 2-Bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide


Chemical Probe for Dissecting BRD4 BD2-Specific Transcriptional Functions

With a BD2 Kd of 0.300 nM and ~11-fold selectivity over BD1 [1], this compound is optimally suited as a chemical probe to deconvolve BD2-specific transcriptional roles in cell-based assays. Unlike pan-BET inhibitors (e.g., JQ1) that simultaneously block BD1 and BD2, use of this compound at low nanomolar concentrations (1–10 nM) enables selective BD2 engagement while minimizing BD1 occupancy. This application is directly supported by the BROMOscan-derived selectivity data and the intra-BET family selectivity profile showing >100,000-fold discrimination against BRD3 [2].

High-Throughput Screening (HTS) Follow-Up and Hit Validation in BRD4 BD2-Targeted Drug Discovery

The compound's physicochemical profile (LogP 1.56, tPSA 128.7 Ų) predicts favorable solubility and reduced aggregation risk in biochemical assay buffers, making it a suitable positive control or reference inhibitor for BRD4 BD2 HTS campaigns and secondary confirmation assays. Its commercial availability from ChemBridge (SC-6138031) and Sigma-Aldrich (R109975) [3] ensures reproducible procurement for multi-plate screening workflows, with a defined molecular identity (CAS 307540-34-7) that supports batch-to-batch quality control documentation.

Negative Control for BD1-Selective Inhibitor Studies Using the Unbrominated Analog Pair

A paired procurement strategy—acquiring both the 2-bromo target compound and its unbrominated analog (3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide, CAS 307540-29-0)—enables a matched chemical probe set for distinguishing BD2-versus-BD1-mediated phenotypes. The SAR inference from the DC-BD crystal structure (PDB 5H21) [4] and the contrasting selectivity profiles (BD2-selective sub-nM for the brominated compound vs. BD1-selective low μM predicted for the unbrominated analog) provide a structurally paired experimental system where the 2-bromo substituent is the sole variable, supporting rigorous structure-activity relationship studies.

Biophysical Assay Development for BRD4 BD2 Binding and Fragment-Based Screening

The sub-nanomolar BD2 affinity (Kd 0.300 nM by BROMOscan) [1] qualifies this compound as a high-affinity tracer ligand for developing competition-based biophysical assays, including fluorescence anisotropy and TR-FRET displacement formats. Its measurable but weaker BD1 binding (Kd 3.40 nM) provides a built-in selectivity counter-screen within the same assay platform. The compound's moderate molecular weight (523 Da) and rotatable bond count (4) are consistent with a ligand-efficient probe suitable for fragment-based screening displacement assays targeting the BRD4 BD2 acetyl-lysine binding pocket.

Quote Request

Request a Quote for 2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.